Cas no 1093064-67-5 (2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)

2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1199264
- Z851828952
- CS-0222593
- AKOS010971137
- 1093064-67-5
- A1-01026
- EN300-111872
- 2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
- 1,3,4-Oxadiazole, 2-(4-bromo-3-fluorophenyl)-5-methyl-
- 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
-
- インチ: 1S/C9H6BrFN2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
- InChIKey: HPAVIGQBYSWAFR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1F)C1=NN=C(C)O1
計算された属性
- せいみつぶんしりょう: 255.96475g/mol
- どういたいしつりょう: 255.96475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.600±0.06 g/cm3(Predicted)
- ふってん: 328.1±52.0 °C(Predicted)
- 酸性度係数(pKa): -4.79±0.34(Predicted)
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111872-1.0g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 1.0g |
$365.0 | 2025-02-21 | |
Enamine | EN300-111872-0.05g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 0.05g |
$85.0 | 2025-02-21 | |
Enamine | EN300-111872-10.0g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 10.0g |
$1564.0 | 2025-02-21 | |
Enamine | EN300-111872-2.5g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 2.5g |
$713.0 | 2025-02-21 | |
Aaron | AR01A1RB-2.5g |
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 2.5g |
$1006.00 | 2025-02-14 | |
Aaron | AR01A1RB-250mg |
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 250mg |
$274.00 | 2025-02-14 | |
1PlusChem | 1P01A1IZ-100mg |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 100mg |
$213.00 | 2023-12-26 | |
1PlusChem | 1P01A1IZ-2.5g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 2.5g |
$944.00 | 2023-12-26 | |
1PlusChem | 1P01A1IZ-250mg |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 250mg |
$278.00 | 2023-12-26 | |
Enamine | EN300-111872-10g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 10g |
$1564.0 | 2023-10-27 |
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazoleに関する追加情報
Introduction to 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 1093064-67-5)
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with significant potential in the field of pharmaceutical and agrochemical research. Its molecular structure, featuring a 1,3,4-oxadiazole core substituted with a 4-bromo-3-fluorophenyl group and a methyl group at the 5-position, endows it with unique chemical and biological properties. This compound has garnered attention due to its utility as a building block in the synthesis of more complex molecules and its promising applications in drug discovery.
The CAS number 1093064-67-5 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community. The presence of both bromine and fluorine atoms in the aromatic ring enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. The 1,3,4-oxadiazole ring is a well-known pharmacophore, frequently incorporated into therapeutic agents due to its ability to modulate biological pathways effectively.
In recent years, there has been growing interest in 1,3,4-oxadiazole derivatives as potential therapeutic candidates. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole, particularly the electron-withdrawing effects of the bromine and fluorine substituents, contribute to its binding affinity for various biological targets. This has led to its investigation in the development of novel small-molecule drugs.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The bromo and fluoro substituents allow for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Additionally, the methyl group at the 5-position provides a handle for further derivatization, enabling the creation of structurally diverse analogs. Such flexibility is crucial in medicinal chemistry pipelines where rapid iteration and optimization are key.
Recent studies have highlighted the role of fluorinated aromatic compounds in enhancing drug bioavailability and metabolic stability. The incorporation of fluorine atoms into drug molecules often improves their pharmacokinetic profiles. In the case of 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole, the fluorine atom at the 3-position of the phenyl ring likely contributes to these desirable properties. This has prompted researchers to explore its potential as an intermediate in the synthesis of next-generation therapeutics.
The 1,3,4-oxadiazole core is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This makes it an attractive scaffold for designing molecules that can selectively modulate protein function. For instance, oxadiazole derivatives have been reported to inhibit kinases and other enzymes involved in cancer progression. The structural motif of 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole aligns well with these requirements, suggesting its potential utility in developing targeted therapies.
Advances in computational chemistry have further accelerated the exploration of this compound's properties. Molecular modeling studies have revealed that the bromo and fluoro substituents influence the electronic distribution across the molecule, potentially enhancing its binding affinity for biological receptors. These insights are invaluable for guiding experimental efforts aimed at optimizing lead compounds into viable drugs.
In agrochemical research, 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole has been investigated as a precursor for novel pesticides. The structural framework of this compound allows for modifications that could improve crop protection agents' efficacy while minimizing environmental impact. For instance, derivatives with enhanced selectivity or reduced toxicity are being sought after to meet regulatory standards and sustainable agriculture practices.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromo and fluoro substituents followed by cyclocondensation to form the oxadiazole ring. The introduction of the methyl group at the 5-position can be achieved through various methods such as alkylation or methylation reactions.
Quality control and analytical characterization are critical when handling 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and structural integrity. These analytical methods ensure that researchers working with this compound obtain reliable results for their studies.
The growing body of literature on 1,3,4-oxadiazole derivatives underscores their importance as pharmacological tools. As research continues to uncover new applications for this class of compounds, 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole is likely to remain a key intermediate in both academic and industrial settings. Its unique structural features offer a rich foundation for innovation across multiple disciplines within chemical biology.
In conclusion, 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 1093064-67-5) represents a significant advancement in pharmaceutical and agrochemical chemistry. Its combination of reactivity and biological relevance makes it an invaluable asset for researchers seeking to develop novel therapeutics or crop protection agents. As our understanding of its properties continues to expand, this compound will undoubtedly play an increasingly important role in future scientific endeavors.
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